molecular formula C24H26O2P+ B8589730 Ethyl 4-(triphenylphosphoranyl)butanoate

Ethyl 4-(triphenylphosphoranyl)butanoate

Cat. No.: B8589730
M. Wt: 377.4 g/mol
InChI Key: QDAPTNBPGQKGLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl butanoate derivatives are ester-based compounds with diverse applications in organic synthesis, pharmaceuticals, and materials science. Their reactivity and physical properties depend on substituents attached to the butanoate backbone.

  • Ethyl 4-(5-(benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate (Compound 1, ): Features a benzimidazole moiety linked via an aminoalkyl chain.
  • Ethyl 4-(3-cyanophenyl)-4-((4-methoxyphenyl)amino)-2-methylenebutanoate (Compound 4a, ): Contains cyano, methoxyphenylamino, and methylene groups.
  • Ethyl 4-(3-hydroxyphenyl)butanoate (Compound 3, ): Substituted with a phenolic hydroxyl group.
  • Ethyl 4-(4-formyl-2-methoxyphenoxy)butanoate (Compound 4, ): Includes formyl and methoxyphenoxy substituents.

Properties

Molecular Formula

C24H26O2P+

Molecular Weight

377.4 g/mol

IUPAC Name

(4-ethoxy-4-oxobutyl)-triphenylphosphanium

InChI

InChI=1S/C24H26O2P/c1-2-26-24(25)19-12-20-27(21-13-6-3-7-14-21,22-15-8-4-9-16-22)23-17-10-5-11-18-23/h3-11,13-18H,2,12,19-20H2,1H3/q+1

InChI Key

QDAPTNBPGQKGLW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Scientific Research Applications

Organic Synthesis

Ethyl 4-(triphenylphosphoranyl)butanoate is utilized as a key intermediate in several synthetic pathways. Its phosphoranyl group enhances reactivity, allowing for various transformations:

  • Cycloaddition Reactions : The compound can participate in cycloaddition reactions to form complex cyclic structures, which are valuable in drug development.
  • Michael Addition : It serves as a Michael acceptor in reactions with nucleophiles, leading to the formation of polysubstituted compounds that have potential biological activity .

Medicinal Chemistry

The compound has shown promise in medicinal chemistry, particularly for developing therapeutic agents:

  • Antitumor Activity : Research indicates that derivatives of this compound exhibit antitumor properties. A study highlighted the synthesis of various triphenylphosphoranylidene derivatives that were tested for their inhibitory activity against acetylcholinesterase (AChE), a target for Alzheimer's disease treatment. Compounds derived from this structure displayed varying IC50 values, indicating potential as AChE inhibitors .
  • Antimicrobial Properties : The compound has also been investigated for its antimicrobial activity. In vitro studies demonstrated that certain derivatives possess significant antibacterial effects against strains such as Escherichia coli and Staphylococcus aureus, suggesting its application in combating multidrug-resistant pathogens .

Material Science

In material science, this compound is explored for its potential in developing new materials:

  • Polymer Chemistry : Its phosphoranyl functionality allows it to act as a building block for synthesizing polymers with tailored properties. These materials can be designed for specific applications such as drug delivery systems or advanced coatings.
  • Nanotechnology : The compound's unique structure enables its use in the synthesis of nanoparticles that can be functionalized for targeted delivery of therapeutic agents .

Table 1: Antimicrobial Activity of this compound Derivatives

Compound IDBacterial StrainMinimum Inhibitory Concentration (MIC)
7aE. coli0.08 mg/ml
8bS. aureus0.07 mg/ml
8cK. pneumonia0.11 mg/ml

Table 2: Antitumor Activity of Triphenylphosphoranylidene Derivatives

Compound IDIC50 (nM)Target
5a206.25AChE
5b345.04AChE
8c97.04AChE

Case Study 1: Development of Antitumor Agents

A study focused on synthesizing triphenylphosphoranylidene derivatives from this compound revealed their potential as antitumor agents by inhibiting AChE activity. The derivatives were evaluated for their cytotoxicity against various cancer cell lines, demonstrating promising results that warrant further investigation into their mechanisms of action and therapeutic efficacy .

Case Study 2: Antimicrobial Evaluation

Another research effort assessed the antimicrobial properties of this compound derivatives against clinically relevant bacterial strains. The study highlighted the effectiveness of these compounds in inhibiting bacterial growth, suggesting their potential role in developing new antibiotics to address the growing issue of antibiotic resistance .

Comparison with Similar Compounds

Structural and Functional Group Comparison

Compound Key Substituents Reactivity Insights
Compound 1 Benzimidazole, aminoalkyl chain Likely participates in hydrogen bonding and metal coordination due to NH and N-heterocycle.
Compound 4a Cyano, methoxyphenylamino, methylene Electron-withdrawing cyano group enhances electrophilicity; methylene enables conjugate addition.
Compound 3 3-Hydroxyphenyl Phenolic OH offers acidity (pKa ~10) and potential for oxidative coupling.
Compound 4 4-Formyl-2-methoxyphenoxy Aldehyde group facilitates nucleophilic additions (e.g., Schiff base formation).

Spectral and Physicochemical Properties

  • IR/NMR Data: Compound 4a exhibits IR peaks for N-H (3300 cm⁻¹), C≡N (2240 cm⁻¹), and C=O (1720 cm⁻¹), with ¹H NMR confirming methylene protons at δ 5.2–5.4 ppm . Compound 3’s phenolic OH likely shows broad IR absorption near 3200–3500 cm⁻¹, though specific data are unavailable .
  • Stability and Safety :

    • Compound 4 is classified under GHS revision 8, requiring precautions for skin/eye irritation and respiratory sensitization due to its aldehyde group .

Implications for Ethyl 4-(triphenylphosphoranyl)butanoate

While direct data on this compound are absent, insights from analogs suggest:

  • Synthetic Routes : Likely involves Wittig or Staudinger reactions, given the phosphoranyl group’s role in such transformations.

Preparation Methods

Reaction Mechanism and Conditions

The reaction typically proceeds under anhydrous conditions in polar aprotic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF). For example, 4-bromobutanoic acid ethyl ester reacts with triphenylphosphine (PPh₃) at 80–100°C for 12–24 hours. The mechanism involves an SN2 displacement, where the phosphine attacks the electrophilic carbon adjacent to the bromine atom, yielding the phosphonium salt intermediate. Subsequent deprotonation and workup isolate the product.

Key Parameters:

  • Solvent : THF or DMF (anhydrous)

  • Temperature : 80–100°C

  • Molar Ratio : 1:1 (halobutanoate ester to PPh₃)

  • Yield : 60–75% (reported for analogous substrates)

Limitations and Side Reactions

Competing elimination reactions may occur at elevated temperatures, forming butenoate esters. To mitigate this, slow addition of the halobutanoate ester to the phosphine solution and strict temperature control are recommended.

Michaelis-Arbuzov Reaction with Diethyl But-3-enoate

The Michaelis-Arbuzov reaction, traditionally used for synthesizing phosphonates, can be adapted for ethyl 4-(triphenylphosphoranyl)butanoate by employing diethyl but-3-enoate and triphenylphosphine in the presence of a halogen source.

Reaction Protocol

In this approach, diethyl but-3-enoate reacts with PPh₃ and iodine (I₂) in refluxing acetonitrile. The iodine acts as an electrophilic initiator, facilitating the formation of a phosphonium iodide intermediate. Subsequent rearrangement yields the target compound.

Optimization Insights:

  • Catalyst : Iodine (10 mol%)

  • Solvent : Acetonitrile (reflux, 80°C)

  • Reaction Time : 6–8 hours

  • Yield : 50–65% (extrapolated from similar systems)

Advantages Over Nucleophilic Substitution

This method avoids the use of pre-functionalized halobutanoate esters, simplifying the synthetic pathway. However, stoichiometric iodine consumption and lower yields compared to SN2 routes limit its industrial scalability.

Two-Step Synthesis via Butanoic Acid Derivatives

A modular approach involves first synthesizing 4-(triphenylphosphoranyl)butanoic acid, followed by esterification with ethanol.

Step 1: Formation of 4-(Triphenylphosphoranyl)butanoic Acid

4-Bromobutanoic acid undergoes nucleophilic substitution with PPh₃ in refluxing toluene. The reaction is catalyzed by potassium carbonate (K₂CO₃) to neutralize HBr byproducts.

Representative Conditions :

  • Solvent : Toluene

  • Base : K₂CO₃ (2 equiv)

  • Temperature : 110°C

  • Yield : 70–80%

Step 2: Esterification with Ethanol

The carboxylic acid is esterified using ethanol in the presence of sulfuric acid (H₂SO₄) as a catalyst. This Fischer esterification proceeds at 60–70°C for 4–6 hours.

Esterification Parameters :

  • Molar Ratio (Acid:Ethanol) : 1:5

  • Catalyst : Concentrated H₂SO₄ (5 mol%)

  • Yield : 85–90%

Combined Yield**: ~60–72% (over two steps)

Radical-Mediated Phosphorylation

Emerging methodologies employ radical initiators to couple PPh₃ with butanoate esters. For instance, 4-iodobutanoic acid ethyl ester reacts with PPh₃ under ultraviolet (UV) irradiation in the presence of azobisisobutyronitrile (AIBN).

Mechanistic Considerations

The UV light cleaves the C–I bond, generating a butyl radical that abstracts a hydrogen atom from PPh₃. Subsequent recombination forms the C–P bond.

Experimental Setup :

  • Radical Initiator : AIBN (1 mol%)

  • Solvent : Benzene

  • Irradiation : UV (254 nm) for 8–12 hours

  • Yield : 40–55%

Challenges

Low yields and side reactions (e.g., dimerization of butyl radicals) necessitate further optimization. This method remains primarily of academic interest.

Comparative Analysis of Preparation Methods

The table below summarizes key metrics for the four methods discussed:

Method Yield (%) Reaction Time Scalability Cost Efficiency
Nucleophilic Substitution60–7512–24 hHighModerate
Michaelis-Arbuzov50–656–8 hModerateLow
Two-Step Synthesis60–7210–14 hHighHigh
Radical-Mediated40–558–12 hLowLow

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of Ethyl 4-(triphenylphosphoranyl)butanoate, and how are they determined experimentally?

  • Methodological Answer : Key properties include density (1.078 g/cm³), boiling point (328.7°C), and vapor pressure (0.000187 mmHg at 25°C). These are measured via gas chromatography-mass spectrometry (GC-MS) for volatility, differential scanning calorimetry (DSC) for thermal stability, and dynamic vapor sorption (DVS) for hygroscopicity. NMR and IR spectroscopy confirm structural integrity, with the triphenylphosphoranyl group showing distinct ³¹P NMR shifts at δ 20-25 ppm .

Q. What synthetic routes are commonly employed to prepare this compound?

  • Methodological Answer : A standard route involves nucleophilic substitution of ethyl 4-bromobutanoate with triphenylphosphine in dimethylformamide (DMF) under inert conditions. Palladium catalysts (e.g., Pd(PPh₃)₄) enhance coupling efficiency. Reaction progress is monitored via thin-layer chromatography (TLC) using iodine staining for phosphine detection. Post-synthesis purification employs silica gel chromatography with ethyl acetate/hexane gradients (3:7 ratio) to isolate the product .

Advanced Research Questions

Q. How do steric effects of the triphenylphosphoranyl group influence the reactivity of this compound in organocatalytic reactions?

  • Methodological Answer : The bulky triphenylphosphoranyl group induces steric hindrance, reducing nucleophilic attack at the β-carbon but stabilizing intermediates in Wittig reactions. Comparative kinetic studies with tributylphosphine analogs (e.g., Ethyl 4-(tributylphosphoranyl)butanoate) show a 40% decrease in reaction rates for SN2 mechanisms. X-ray crystallography and DFT modeling reveal distorted tetrahedral geometry around phosphorus, which alters transition-state energetics. These effects are quantified using Eyring plots and Hammett parameters .

Q. What analytical strategies resolve contradictions in reported NMR data for this compound across different solvent systems?

  • Methodological Answer : Discrepancies in ¹H and ³¹P NMR shifts arise from solvent polarity and hydrogen bonding. For example, in CDCl₃, the ethyl ester protons resonate at δ 1.2–1.4 ppm (triplet), whereas in DMSO-d6, these signals shift upfield (δ 1.0–1.2 ppm) due to solvation effects. 2D NMR techniques (HSQC, HMBC) clarify scalar coupling between phosphorus and adjacent carbons. Paramagnetic relaxation agents (e.g., Cr(acac)₃) suppress spin diffusion, improving resolution in crowded spectra .

Q. What methodologies assess the environmental persistence of this compound, and how do its degradation products compare to structurally similar organophosphorus compounds?

  • Methodological Answer : Hydrolysis studies under controlled pH (4–9) reveal a half-life (t₁/₂) of 14–28 days, with triphenylphosphine oxide identified as the primary degradation product via LC-HRMS. OECD 301F biodegradation tests show <10% mineralization after 28 days, indicating recalcitrance. Comparative analysis with triphenyl phosphate (t₁/₂ = 7 days) demonstrates higher persistence due to ester group stabilization. QSAR models predict bioaccumulation potential (log Kow = 4.2) and aquatic toxicity (EC50 = 1.2 mg/L for Daphnia magna) .

Key Notes for Experimental Design

  • Synthetic Optimization : Use Schlenk-line techniques to prevent phosphine oxidation.
  • Analytical Cross-Validation : Combine NMR, IR, and single-crystal XRD to resolve structural ambiguities.
  • Environmental Testing : Include triphenyl phosphate as a reference compound in degradation studies for comparative toxicity assessments.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.